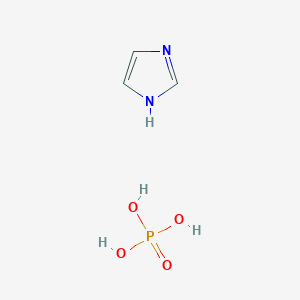

Phosphoric acid--1H-imidazole (1/1)

Description

Significance of Acid-Base Adducts and Co-crystals in Fundamental Chemical Research

Acid-base adducts and co-crystals are classes of chemical compounds that have garnered substantial interest in fundamental and applied chemical research. Co-crystals are crystalline materials composed of two or more different molecules within the same crystal lattice. nih.gov The formation of these multi-component crystals is a primary strategy for altering the physicochemical properties of a substance without changing its molecular structure. nih.gov Properties that can be modified include solubility, melting point, stability, and dissolution rate. acs.orgscispace.com

A key area of investigation in the study of acid-base complexes is the degree of proton transfer between the acidic and basic components. scispace.com The extent of this transfer determines whether the resulting compound is a co-crystal or a salt. nih.gov Generally, if the difference in the pKa values of the base and the acid (ΔpKa) is less than 1, a co-crystal is formed due to negligible proton transfer. nih.gov If the ΔpKa is greater than or equal to 1, complete proton transfer occurs, resulting in the formation of a salt. nih.gov The ability to tune these properties makes acid-base adducts and co-crystals valuable in various fields, including pharmaceuticals, where they can be used to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). acs.orgscispace.com

The study of acid-base interactions is also crucial in understanding and developing new materials. For instance, Lewis acid-base adducts are being investigated for their role in stabilizing reactive intermediates in catalytic cycles, which is important for producing liquid fuels. digitellinc.com The ionization constants (pKa values) of molecules are fundamental to their biopharmaceutical characteristics and significantly influence absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. rsc.org

Contextual Overview of 1H-Imidazole and Phosphoric Acid Interactions

The interaction between 1H-imidazole and phosphoric acid is a focal point of research, largely due to its potential in creating anhydrous proton-conducting materials for high-temperature polymer electrolyte membrane fuel cells (PEMFCs). researchgate.net20.210.105rsc.org In these systems, phosphoric acid acts as a dopant in a polymer matrix, often containing imidazole (B134444) or similar basic moieties, to facilitate proton transport. 20.210.105researchgate.net

The fundamental interaction involves the protonation of the imidazole ring by phosphoric acid, forming an imidazolium (B1220033) cation and a dihydrogen phosphate (B84403) anion. rsc.orgresearchgate.net This acid-base reaction creates a salt, which can form hydrogen-bonded networks. researchgate.nethelsinki.fi These networks are crucial for proton conduction, which primarily occurs via the Grotthuss mechanism, where protons hop along the hydrogen-bond chains. 20.210.105rsc.org The rotational motion of the imidazole molecules helps to regenerate these hydrogen bonds, facilitating continuous proton transport. acs.org

The addition of imidazole to phosphoric acid-doped polymer systems has been shown to improve their chemical and thermal stability. researchgate.net Furthermore, the proton conductivity of such systems is highly dependent on the concentration of both phosphoric acid and imidazole, as well as the operating temperature. researchgate.netresearchgate.net Studies have shown that an excess of imidazole can lead to higher proton conductivity. acs.org The interaction between imidazole and phosphoric acid is a key factor in the enhanced proton conductivity observed in these composite materials. researchgate.net

Academic Research Perspectives on Phosphoric Acid--1H-Imidazole (1/1)

Academic research on Phosphoric acid--1H-imidazole (1/1), also known as imidazolium dihydrogen phosphate, focuses on its synthesis, characterization, and application, particularly in the realm of proton conductors. researchgate.netmdpi.com The compound is recognized for its potential use in fuel cells due to its ability to form extensive hydrogen-bond networks that facilitate proton transport at elevated temperatures and under anhydrous conditions. researchgate.netrsc.org

Quantum chemical methods and molecular dynamics simulations have been employed to study the dynamics and mechanisms of proton exchange in phosphoric acid-doped imidazole systems. rsc.org These theoretical studies have revealed that for proton transfer to occur effectively, an environment that can stabilize the resulting positive charge on the imidazolium ion is necessary. rsc.org The structure of the hydrogen-bond chain and the local dielectric environment play crucial roles in the efficiency of proton dissociation and transfer. rsc.org

Experimental research often involves the synthesis of imidazolium-based ionic liquids and their characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the structure and interactions between the components. mdpi.commdpi.comresearchgate.netnih.gov Research has also explored the incorporation of this acid-base adduct into polymer matrices, such as polybenzimidazole (PBI) or polyimide (PI), to create composite membranes with enhanced proton conductivity for fuel cell applications. researchgate.net20.210.105 The level of phosphoric acid doping in these membranes is a critical factor influencing their proton conductivity. researchgate.net

Below is a table summarizing the key properties of Phosphoric acid--1H-imidazole (1/1).

| Property | Value |

| Chemical Formula | C₃H₇N₂O₄P |

| Molecular Weight | 166.08 g/mol |

| Synonyms | Imidazolium dihydrogen phosphate, Phosphoric acid, compd. with 1H-imidazole (1:1) |

| PubChem CID | 22065567 |

| Physical Description | Solid (predicted) |

Table 1: Properties of Phosphoric acid--1H-imidazole (1/1). Data sourced from PubChem. nih.gov

Properties

CAS No. |

61695-94-1 |

|---|---|

Molecular Formula |

C3H7N2O4P |

Molecular Weight |

166.07 g/mol |

IUPAC Name |

1H-imidazole;phosphoric acid |

InChI |

InChI=1S/C3H4N2.H3O4P/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H3,1,2,3,4) |

InChI Key |

LPXDNEQTGPFOPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN1.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phosphoric Acid 1h Imidazole 1/1 Formation

Solution-Based Crystallization Techniques for Adduct Formation

Solution-based methods are the most common approaches for the synthesis of imidazole (B134444) salts. google.com These techniques involve dissolving the reactants in a suitable solvent, allowing the acid-base reaction to occur, followed by crystallization of the product.

Controlled solvent evaporation is a widely utilized technique for obtaining high-quality crystals of imidazole-based adducts. irjet.netspringerprofessional.de The process involves preparing a saturated or near-saturated solution of the reactants at a specific temperature and then allowing the solvent to evaporate slowly. This gradual increase in concentration encourages the formation of well-defined crystals.

For related compounds, water is often an effective solvent. tsijournals.com In the growth of single imidazole crystals, for instance, an optimal temperature of 40°C was identified for crystallization from an aqueous solution. tsijournals.com Besides water, other polar solvents such as methanol (B129727) and ethanol (B145695) can also be employed for the synthesis of imidazole-phosphate salts. google.com The choice of solvent can influence the crystal habit and the rate of formation. The slow evaporation technique has been successfully used to grow crystals of similar adducts like Imidazole-imidazolium picrate (B76445) monohydrate and 4-hydroxybenzoic acid-1H-imidazole, indicating its applicability for the title compound. irjet.netspringerprofessional.de

The stoichiometry of the reactants is a critical parameter in the synthesis of the Phosphoric acid--1H-imidazole (1/1) adduct. The reaction typically involves combining equimolar amounts of imidazole and phosphoric acid to form the desired 1:1 salt. google.com

Key reaction parameters are summarized in the table below:

| Parameter | Recommended Condition | Notes | Source |

| Molar Ratio (Imidazole:Phosphoric Acid) | 1:1 (general range 0.9:1 to 1.1:1) | A 1:1 molar ratio is preferred for the specific adduct formation. | google.com |

| Phosphoric Acid Concentration | 85% (commercial grade) | While various concentrations can be used, 85% orthophosphoric acid is typical. | google.com |

| Solvents | Water, Methanol, Ethanol, THF | The reaction can be performed with or without a solvent. | google.com |

| Temperature & Pressure | Not critical | The salt formation is not highly sensitive to temperature or pressure. | google.com |

| Yield (Specific Study) | 18-25% | Achieved in an aqueous imidazole buffer (pH 6.37-7.32) at 22°C over 4 days. | researchgate.net |

Interactive Data Table: Use the filters to explore specific reaction conditions.

One specific study exploring the formation of imidazole phosphate (B84403) under mild prebiotic conditions demonstrated the reaction in an aqueous imidazole buffer. researchgate.net In this system, the adduct was formed in yields of 18-25% at room temperature (22°C) over several days, proceeding through a carbamoyl (B1232498) phosphate intermediate. researchgate.net This highlights a gentle, solution-based pathway to the compound. A patent for related salts specifies that the order of reactant addition is not critical to the outcome. google.com

Mechanochemical Synthesis Approaches for Solid-State Adducts

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical energy (e.g., grinding or ball-milling), offers a sustainable and often solvent-free alternative to solution-based methods. mdpi.com This approach has been successfully applied to the synthesis of various heterocyclic compounds, including certain imidazole derivatives like 2-unsubstituted N(1)-alkyl and N(1)-aryl imidazole N-oxides. mdpi.com

However, to date, there are no specific reports in the scientific literature detailing the mechanochemical synthesis of the Phosphoric acid--1H-imidazole (1/1) adduct. Given its effectiveness for preparing other imidazole compounds, ball-milling presents a promising and environmentally friendly potential route for the solid-state synthesis of this adduct, warranting future investigation. mdpi.com

Advanced Methods for Single Crystal Growth of Phosphoric Acid--1H-Imidazole (1/1)

Growing large, high-quality single crystals is essential for applications requiring specific optical or electronic properties and for definitive structural analysis via X-ray diffraction.

| Method | Description | Advantages | Relevant Application | Source |

| Slow Solvent Evaporation | Crystals are grown from a saturated solution by slowly evaporating the solvent at a constant temperature (e.g., 40°C for imidazole in water). | Simple, low-cost, produces high-quality crystals. | Used for imidazole, 4-hydroxybenzoic acid-1H-imidazole, and imidazole-imidazolium picrate monohydrate. | irjet.netspringerprofessional.detsijournals.com |

| Modified Czochralski Technique | A seed crystal is pulled slowly from a melt of the material. This technique is adapted for materials with lower melting points. | Produces large, bulk single crystals with high crystalline perfection. | Successfully used to grow large (diameter ~1 cm, length 7 cm) single crystals of pure imidazole. | researchgate.net |

Interactive Data Table: Compare the different methods for single crystal growth.

The slow solvent evaporation technique , as detailed in section 2.1.1, is a fundamental method for obtaining single crystals. tsijournals.com For more advanced applications requiring larger crystals, the modified Czochralski technique stands out. This method has been successfully employed to grow large single crystals of pure imidazole, a low melting point organic material. researchgate.net Its success with the parent imidazole molecule suggests it is a highly viable, albeit more complex, method for producing large single crystals of the Phosphoric acid--1H-imidazole (1/1) adduct from a melt.

Advanced Structural Elucidation and Characterization of Phosphoric Acid 1h Imidazole 1/1

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of crystalline materials. Both single crystal and powder XRD methods have been utilized to study Phosphoric acid--1H-imidazole (1/1).

The analysis of a related compound, MBI-phosphate-1, which has a 1:1 molar ratio of 2-methylbenzimidazole (B154957) and phosphoric acid, showed a triclinic crystal system with the space group P-1. mdpi.com The unit cell contains multiple molecules of the components, and the structure is stabilized by numerous hydrogen bonds. mdpi.com Similarly, for Phosphoric acid--1H-imidazole (1/1), SC-XRD would be expected to reveal a proton transfer from the phosphoric acid to the imidazole (B134444) ring, forming an imidazolium (B1220033) cation and a dihydrogen phosphate (B84403) anion, linked by strong hydrogen bonds.

Table 1: Representative Crystallographic Data for Imidazole-Phosphate Systems

| Parameter | MBI-phosphate-1 mdpi.com | TBA/HIMO nih.gov |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Key Interactions | N-H···O, O-H···O hydrogen bonds | Hydrogen bonding, π–π interactions, C-H···π contacts |

This table presents representative data from related imidazole-phosphate and imidazole co-crystal systems to illustrate the type of information obtained from single crystal X-ray diffraction.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and assessing the purity of a bulk sample. acs.orgumontpellier.fr The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). For Phosphoric acid--1H-imidazole (1/1), PXRD is used to confirm that the synthesized material is a single crystalline phase and not a physical mixture of the starting materials (phosphoric acid and imidazole). mdpi.com In studies of related composite materials, the absence of sharp peaks corresponding to crystalline imidazole in the PXRD pattern indicates that the imidazole molecules are well-dispersed and non-crystalline within the matrix. acs.org

Variable temperature X-ray diffraction allows for the in-situ study of structural changes in a material as a function of temperature. This technique can reveal information about phase transitions, thermal expansion, and decomposition pathways. For instance, in situ X-ray powder diffraction and Raman investigations of dodecatungstophosphoric acid hexahydrate showed that an increase in temperature led to modifications of the Keggin anion and an expansion of the unit cell. researchgate.net Similar studies on Phosphoric acid--1H-imidazole (1/1) could provide insights into its thermal stability and any temperature-induced structural transformations, which is particularly relevant for applications in high-temperature proton exchange membrane fuel cells. ethz.chresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and interactions within a compound.

FTIR spectroscopy is a widely used technique to identify functional groups and study intermolecular interactions. mdpi.comajrconline.org In the context of Phosphoric acid--1H-imidazole (1/1), FTIR spectra would be expected to show characteristic absorption bands for both the imidazole and phosphate moieties. acs.orgresearchgate.net The interaction between the two components, specifically the proton transfer, would lead to noticeable shifts in the vibrational frequencies. For example, in polymer complexes of polyvinylphosphonic acid (PVPA) and polyvinylimidazole (PVI), the intensity of the P=O stretching vibration decreases, while the (P-O)-H stretching becomes stronger upon complexation, indicating protonation of the imidazole ring. researchgate.net The FTIR spectra of products from the etherification of ortho-phosphoric acid show characteristic bands for P-O-C and P-OH groups. mdpi.com

Table 2: Key FTIR Vibrational Bands in Imidazole-Phosphate Systems

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| O-H stretching | 3300–2850 | Broad band from phosphonic acid | researchgate.net |

| P=O stretching | ~1150 | Stretching of the phosphoryl group | researchgate.net |

| (P-O)-H stretching | 1040–910 | Stretching of the phosphonic acid groups | researchgate.net |

| P-O-C stretching | ~980 | Stretching of the phosphate ester bond | mdpi.com |

| P-OH stretching | ~950 | Stretching of the P-OH group | mdpi.com |

This table summarizes key FTIR bands observed in related systems containing phosphonic acid and imidazole functionalities.

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and lattice vibrations. acs.org Studies on polybenzimidazole-phosphoric acid membranes have shown that Raman spectroscopy can elucidate the interactions between the phosphoric acid and the imidazole moieties. researchgate.netscispace.comrsc.org At low doping levels, the formation of hydrogen bonds between the acid and the imidazole ring is observed, while at higher doping levels, the signal of "free" phosphoric acid becomes apparent. researchgate.net The protonation of the imidazole ring in MBI-phosphate crystals leads to the disappearance of the double carbon-nitrogen valence bond signal in the Raman spectra. mdpi.com Surface-enhanced Raman scattering (SERS) studies on phosphonate (B1237965) derivatives of imidazole have provided insights into the adsorption geometry and interactions with metal surfaces. nih.gov For Phosphoric acid--1H-imidazole (1/1), Raman spectroscopy can provide detailed information on the protonation state of the imidazole ring and the nature of the hydrogen bonding network within the crystal lattice. mdpi.comresearchgate.net

Comprehensive Vibrational Mode Assignments and Hydrogen Bonding Signatures

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular structure and, most critically, the hydrogen bonding network of the Phosphoric acid--1H-imidazole (1/1) adduct. In this 1:1 salt, a proton is transferred from phosphoric acid to the imidazole molecule, resulting in the formation of an imidazolium cation and a dihydrogen phosphate anion (H₂PO₄⁻). This protonation event is the dominant feature influencing the vibrational spectra.

The interaction between the acidic protons of phosphoric acid and the basic nitrogen sites of the imidazole ring creates a robust network of hydrogen bonds. researchgate.net Experimental data indicates that upon formation of the adduct, the polymer chain of polybenzimidazole (a related system) is protonated by the acid, with anions bound by strong Coulombic interactions. researchgate.net Additional phosphoric acid molecules can then interact via hydrogen bonds with the polymer or with other H₃PO₄ molecules. researchgate.net

In the FTIR spectrum of the adduct, the characteristic vibrations of both the imidazolium cation and the dihydrogen phosphate anion are observed. The N-H stretching vibrations of the newly formed imidazolium ring appear as a broad band at higher frequencies, typically shifted compared to the free imidazole, indicating strong hydrogen bonding. The ring modes of imidazole are also perturbed upon protonation.

For the phosphate component, the vibrations are characteristic of the H₂PO₄⁻ anion rather than neutral H₃PO₄. The symmetry of the phosphate group is lowered from Td in PO₄³⁻ to C₂ᵥ in H₂PO₄⁻, leading to more complex spectra. A key feature in the FTIR spectrum is a strong band observed around 1100 cm⁻¹, which is attributed to the P–O stretching vibrations. mdpi.com Studies on aqueous phosphoric acid solutions using Raman and FTIR spectroscopy have been instrumental in understanding its dissociation and the formation of hydrogen-bonded networks, which are central to the structure of the imidazole adduct. bohrium.com

A summary of expected key vibrational bands is presented below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment and Significance |

| N-H Stretch (Imidazolium) | 3200 - 2800 (broad) | Indicates strong hydrogen bonding between the imidazolium N-H group and the dihydrogen phosphate anion. |

| C-H Stretch (Imidazolium) | 3150 - 3000 | Aromatic C-H stretching modes of the imidazolium ring. |

| Ring Stretching (Imidazolium) | 1600 - 1400 | C=C and C=N stretching vibrations within the imidazolium ring, shifted upon protonation compared to neutral imidazole. |

| P=O Stretch (H₂PO₄⁻) | 1170 - 1080 | Asymmetric and symmetric stretching of the P=O bonds in the dihydrogen phosphate anion. mdpi.com |

| P-OH Stretch (H₂PO₄⁻) | 1000 - 850 | Stretching vibrations of the P-OH single bonds. |

| O-H---O Hydrogen Bond Vibrations | Broad features below 1000 | Complex vibrations associated with the extensive hydrogen bonding network between anions and between anion and cation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for characterizing the Phosphoric acid--1H-imidazole (1/1) adduct in both solid and solution states, providing detailed information on its structure, dynamics, and the chemical equilibria it participates in.

Solid-State NMR for Structural and Dynamic Insights of the Adduct

In the solid state, high-resolution magic-angle spinning (MAS) NMR spectroscopy reveals the structural arrangement and intermolecular interactions within the crystalline adduct. Solid-state ¹H NMR is particularly informative for probing the hydrogen bonding environment.

High-resolution solid-state ¹H NMR studies on related imidazole-based proton conductors show that protons involved in strong hydrogen bonds, such as the N-H protons of the imidazolium cation, exhibit significant downfield chemical shifts. acs.org In these systems, N-H resonances are observed in the 12 to 16 ppm range, with specific peaks at 14.5 ppm and 16 ppm, confirming the presence of strong, directional hydrogen bonds in the solid lattice. acs.org Double-quantum (DQ) filtered ¹H MAS NMR experiments can be used to distinguish between different proton environments, for instance, by eliminating signals from isolated protons and highlighting those in close spatial proximity, further mapping the hydrogen bond network. acs.org

³¹P solid-state NMR provides information on the phosphate species. For crystalline phosphoric acid, the ³¹P chemical shift tensor is found to be axially symmetric at low temperatures (123 K), which changes at room temperature due to molecular motion or proton transfer. rsc.org In the adduct, the ³¹P spectrum would be characteristic of the H₂PO₄⁻ anion, with chemical shift anisotropy parameters reflecting its local symmetry and coordination environment within the crystal structure. Studies on layered metal phosphonates have demonstrated the utility of analyzing variable-temperature ³¹P spin-lattice relaxation times (T₁) to understand molecular dynamics, such as the rotation of organic moieties. nih.gov

Solution-State NMR for Speciation and Equilibria

In solution, the Phosphoric acid--1H-imidazole (1/1) adduct exists in equilibrium with its constituent species and their various protonated and deprotonated forms. Solution-state NMR is ideal for studying these dynamic equilibria.

The protonation of imidazole by phosphoric acid is the primary equilibrium. ¹H NMR titration experiments, where pH is varied, show that the chemical shifts of the imidazole ring protons, particularly the C(2)-H proton situated between the two nitrogen atoms, are highly sensitive to the protonation state. researchgate.netdatapdf.com As the imidazole is protonated to form the imidazolium ion, the C(2)-H signal shifts downfield due to the increased positive charge and changes in the ring's electronic structure.

The speciation of phosphoric acid itself is also pH-dependent, existing as H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻. This equilibrium can be monitored by ³¹P NMR, where each species gives a distinct resonance. bohrium.com In the context of the 1:1 adduct, the equilibrium is primarily between H₃PO₄/imidazole and H₂PO₄⁻/imidazolium. In some cases, unexpected through-space interactions can be observed. For instance, in certain Co(III) complexes containing both imidazole and phosphate ligands, an intramolecular interaction between the phosphate anion and the C(2)-H of the imidazole ring was proposed to explain anomalous downfield shifts in the ¹H NMR spectrum. tubitak.gov.trresearchgate.net

Multi-nuclei NMR Studies (¹H, ¹³C, ³¹P)

A combined multi-nuclei NMR approach provides a holistic picture of the adduct's structure and behavior.

¹H NMR: As detailed above, ¹H NMR is the primary tool for observing the protonation event at the imidazole nitrogen and characterizing the strong hydrogen bonds in both solid and solution states. acs.orgdatapdf.com It can also be used to measure self-diffusion coefficients, providing insights into ion transport in related doped polymer systems. nih.gov

¹³C NMR: ¹³C NMR probes the carbon backbone of the imidazole ring. The chemical shifts of the imidazole carbons are sensitive to protonation. Upon formation of the imidazolium cation, the carbon resonances, particularly C2, shift downfield, reflecting the change in the electronic environment. In solid-state studies of related systems, ¹³C{¹H} cross-polarization (CP)/MAS NMR is used to assign the carbon signals of the organic component. acs.org

³¹P NMR: ³¹P NMR is exclusively used to monitor the phosphorus environment. It readily distinguishes between free phosphoric acid, dihydrogen phosphate (the dominant species in the adduct), and other phosphate species like pyrophosphates, which can form upon dehydration at elevated temperatures. nih.govhuji.ac.il In solution, the ³¹P chemical shift is an excellent indicator of the pH and the degree of phosphoric acid dissociation. bohrium.com Quantitative ³¹P NMR can be used to determine the concentration of various phosphorus-containing species in a mixture. rsc.org

A summary of typical chemical shifts for the adduct is provided in the table below.

| Nucleus | Species/Group | State | Typical Chemical Shift (δ, ppm) | Notes |

| ¹H | Imidazolium N-H | Solid | 12.0 - 16.0 | Significant downfield shift indicates strong hydrogen bonding. acs.org |

| ¹H | Imidazolium C(2)-H | Solution (D₂O) | ~8.7 | Downfield from neutral imidazole (~7.7 ppm), sensitive to pH. researchgate.net |

| ¹³C | Imidazolium C2 | Solution | ~136 | Shifted downfield upon protonation. |

| ³¹P | H₂PO₄⁻ / H₃PO₄ | Solution | ~0 - 2 | The exact shift is dependent on pH and concentration, representing a time-averaged signal of the species in equilibrium. The reference is typically external 85% H₃PO₄ at 0 ppm. rsc.org |

| ³¹P | H₂PO₄⁻ | Solid | Varies | The isotropic chemical shift and anisotropy depend on the specific crystal packing and hydrogen bond environment. |

Thermal Analysis Techniques for Stability and Phase Transitions

Thermogravimetric Analysis (TGA) for Adduct Stability and Decomposition Profiles

The TGA profile of the adduct is expected to show a multi-step decomposition process, reflecting the thermal behavior of its components.

Initial Water Loss: If the sample is hydrated, an initial mass loss below ~120°C will be observed, corresponding to the evaporation of physically adsorbed or bound water.

Dehydration of Phosphoric Acid: A subsequent mass loss step, often occurring around 200°C, is attributed to the dehydration of the phosphoric acid moiety. researchgate.net This process involves the condensation of two dihydrogen phosphate units to form pyrophosphate and release a molecule of water. This is a known behavior for phosphoric acid at elevated temperatures. researchgate.net

Decomposition of Imidazole: The primary decomposition of the organic imidazolium cation typically occurs at higher temperatures. TGA studies on various imidazole derivatives and ionic liquids show onset decomposition temperatures ranging from approximately 250°C to over 400°C, depending on the substituents and the counter-ion. rsc.orgresearchgate.netresearchgate.net This step involves the breakdown of the heterocyclic ring and results in a significant mass loss.

Residue Formation: At very high temperatures (e.g., >600°C), a stable, non-volatile residue, often composed of polyphosphates or other phosphorus-containing materials, may remain.

The table below outlines a typical decomposition profile based on findings from related materials.

| Temperature Range (°C) | % Mass Loss (Approximate) | Associated Process |

| 30 - 120 | Variable | Loss of adsorbed water. |

| 150 - 250 | ~5-10% | Dehydration of the dihydrogen phosphate (H₂PO₄⁻) component to form pyrophosphates. researchgate.net |

| 250 - 450 | ~30-50% | Decomposition and volatilization of the imidazolium cation. researchgate.netresearchgate.net |

| > 500 | - | Formation of a stable, non-volatile phosphate-based residue. |

Differential Scanning Calorimetry (DSC) for Thermal Events and Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including the salt Phosphoric acid--1H-imidazole (1/1). By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC identifies thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). researchgate.net

For Phosphoric acid--1H-imidazole (1/1), which can be classified as a protic ionic liquid, DSC analysis reveals key information about its phase behavior and thermal stability. In a typical DSC experiment, the sample is heated and cooled at a controlled rate. The resulting thermogram plots heat flow against temperature. Endothermic events, like melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. A glass transition is observed as a step-like change in the baseline of the DSC curve. nii.ac.jp

While specific DSC data for the 1:1 compound is not extensively published, analysis of related imidazolium-based ionic liquids and their components provides an expected thermal profile. nih.govresearchgate.net Imidazole itself exhibits melting and other phase transitions that can be detected by DSC. researchgate.net When combined with phosphoric acid, the resulting salt's thermal behavior is dominated by strong ionic and hydrogen-bonding interactions. For many imidazolium-based ionic liquids, a glass transition is observed upon heating from a rapidly cooled state, sometimes followed by a cold crystallization exotherm and a final melting endotherm. nii.ac.jpnih.gov The glass transition temperature is a critical parameter, indicating the transition from a rigid, glassy state to a more rubbery, amorphous state. Studies on various imidazolium salts show that Tg is influenced by the nature of both the cation and the anion. nih.govresearchgate.net

Table 1: Representative Thermal Transitions for Imidazolium-Based Ionic Liquids This table presents typical data from literature on related compounds to illustrate the expected range of thermal events for Phosphoric acid--1H-imidazole (1/1).

| Compound System | Transition Type | Temperature (°C) | Reference |

|---|---|---|---|

| Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) hexafluorophosphate | Glass Transition (Tg) | 84 | nih.gov |

| Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) triflate | Glass Transition (Tg) | 98 | nih.gov |

| Poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) trifluoromethylsulfonylimide | Glass Transition (Tg) | 99 | nih.gov |

| Imidazolium-based ionic liquid with PF₆⁻ anion | Glass Transition (Tg) | -89 to -71 | researchgate.net |

| Phosphonium-based ionic liquid [P₄₄₄,₈][Br] | Glass Transition (Tg) | -66 | nii.ac.jp |

Other Advanced Analytical Methodologies

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique essential for determining the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1 to 10 nanometers of a material's surface. nih.govwikipedia.org For Phosphoric acid--1H-imidazole (1/1), XPS analysis provides direct evidence of the presence of all constituent elements (excluding H) and confirms the nature of the acid-base interaction through shifts in core electron binding energies. wikipedia.org

An XPS experiment involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for unambiguous elemental identification. nih.gov

For Phosphoric acid--1H-imidazole (1/1), the XPS survey scan would show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Phosphorus (P 2p). High-resolution spectra of these individual peaks reveal information about the chemical environment.

N 1s Spectrum: The nitrogen spectrum is particularly informative. The imidazole ring contains two distinct nitrogen environments: a pyridinic (-N=) and a pyrrolic (-NH-) nitrogen. Upon protonation by phosphoric acid, these nitrogens become chemically more equivalent and their binding energies shift to higher values due to the positive charge. researchgate.netuic.edu

P 2p and O 1s Spectra: The phosphorus (P 2p) peak confirms the presence of the phosphate group. The O 1s spectrum will show contributions from the P-O bonds in the dihydrogen phosphate anion (H₂PO₄⁻). uic.edu The precise binding energies can help confirm the protonation state of the phosphate species. uic.edu

C 1s Spectrum: The C 1s spectrum will correspond to the carbon atoms in the imidazole ring. acs.org

By quantifying the peak areas and applying relative sensitivity factors, XPS can verify the 1:1 stoichiometry of imidazole to phosphoric acid at the sample surface.

Table 2: Expected Core-Level Binding Energies for Phosphoric Acid--1H-Imidazole (1/1) from XPS Binding energy values are approximate and can shift based on specific chemical environment and instrument calibration. Data is compiled from literature on related compounds.

| Element (Core Level) | Chemical Group | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | Imidazole Ring (C-N, C=N) | ~285 - 287 | acs.orgresearchgate.net |

| N 1s | Imidazole Ring (C-N, C=N) | ~399 - 401 | researchgate.net |

| N 1s | Protonated Imidazolium | ~401 - 403 | uic.edu |

| O 1s | Phosphate (P-O, P=O) | ~531 - 533 | researchgate.net |

| P 2p | Phosphate (PO₄) | ~133 - 134 | researchgate.net |

Confocal Raman Microscopy for Homogeneity and Distribution Mapping

Confocal Raman Microscopy is a powerful, non-destructive analytical technique that combines Raman spectroscopy with a confocal microscope. It provides detailed chemical information at the microscopic level, making it ideal for assessing the chemical homogeneity and spatial distribution of components in a sample like Phosphoric acid--1H-imidazole (1/1). nih.gov

The technique works by focusing a laser beam onto a small spot on the sample. The scattered light is collected and analyzed. The Raman scattered light contains peaks at specific frequency shifts (Raman shifts) that are characteristic of the molecular vibrations of the compounds present. mdpi.com By raster-scanning the laser across a sample area and collecting a spectrum at each point, a chemical map can be generated. This map visualizes the distribution of different chemical species based on the intensity of their characteristic Raman bands. nih.gov

For Phosphoric acid--1H-imidazole (1/1), this method can be used to:

Confirm Salt Formation: By mapping the sample, one can verify that the characteristic peaks of both the imidazolium cation and the dihydrogen phosphate anion are co-located, indicating uniform salt formation rather than a simple physical mixture of the starting acid and base.

Assess Homogeneity: The uniformity of the color/intensity in the chemical maps for the imidazole and phosphate peaks provides a direct visualization of the sample's homogeneity. Any phase separation or presence of unreacted starting materials would appear as distinct domains. nih.gov

The key vibrational modes for this analysis would be the imidazole ring breathing and stretching modes and the strong, symmetric stretching vibration of the phosphate anion (ν(P-O)). researchgate.netresearchgate.net

Table 3: Characteristic Raman Bands for Imidazole and Phosphate Moieties

| Moiety | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Reference |

|---|---|---|---|

| Imidazole | Ring Stretching | ~1490 - 1500 | mdpi.com |

| Imidazole | Ring Breathing/Stretching | ~1300 - 1400 | researchgate.net |

| Imidazole | C-H Bending | ~1100 - 1200 | researchgate.net |

| Phosphate (PO₄³⁻) | Symmetric Stretch (ν₁) | ~930 - 990 | mdpi.comresearchgate.net |

| Phosphate (PO₄³⁻) | Asymmetric Stretch (ν₃) | ~1000 - 1100 | researchgate.net |

Conductometric and Electrochemical Impedance Spectroscopy for Ionic Transport

The ionic transport properties of Phosphoric acid--1H-imidazole (1/1) are critical to its potential applications, particularly as a proton-conducting electrolyte. These properties are primarily investigated using conductometry and Electrochemical Impedance Spectroscopy (EIS).

Conductometry directly measures the bulk electrical conductivity (σ) of the material. For a solid or quasi-solid material, this is typically done using a two- or four-probe setup where the material is placed between blocking electrodes. The conductivity is a key metric for evaluating the efficiency of ion movement through the material.

Electrochemical Impedance Spectroscopy (EIS) is a more sophisticated technique that provides deeper insight into the charge transport mechanisms. nih.gov In an EIS experiment, a small amplitude AC voltage is applied to the sample over a wide range of frequencies, and the resulting current response is measured. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance). mdpi.com

In systems like this, proton transport is believed to occur via two primary mechanisms:

Grotthuss Mechanism: Protons hop between adjacent molecules through the hydrogen-bond network formed by the phosphate anions and imidazolium cations. acs.orgrsc.org

Vehicular Mechanism: Protons are carried through the material by the diffusion of entire molecules, such as H₃O⁺ (if water is present) or the protonated imidazolium cation itself. acs.org

EIS, particularly when performed as a function of temperature, can help elucidate the dominant transport mechanism.

Table 4: Proton Conductivity of Related Imidazole/Phosphoric Acid Systems

| System | Temperature (°C) | Conductivity (S/cm) | Reference |

|---|---|---|---|

| Phosphoric Acid / Benzimidazole Mixture | Not specified | Reduced vs. neat H₃PO₄ | rsc.org |

| Sulfonated Polyimide / Imidazole Composite | Not specified | Increases with imidazole content | acs.org |

| Imidazolium Triflate Ionic Liquid ([Emim][TFO]) | 60 | ~1.2 x 10⁻² | nih.gov |

| Imidazolium Triflate Ionic Liquid ([Bmim][TFO]) | 60 | ~6.0 x 10⁻³ | nih.gov |

Intermolecular Interactions and Supramolecular Architecture of Phosphoric Acid 1h Imidazole 1/1

Elucidation of Hydrogen Bond Networks in the Solid State

In the solid state, the Phosphoric acid--1H-imidazole (1/1) system is characterized by an extensive network of hydrogen bonds. These interactions are the primary determinants of the crystal's structure and stability. The strong acidity of phosphoric acid and the basic nature of the imidazole (B134444) nitrogen lead to proton transfer, forming an imidazolium (B1220033) cation and a dihydrogen phosphate (B84403) anion. This ionic pairing establishes the foundation for a robust hydrogen-bonded assembly.

N-H...O and O-H...N Hydrogen Bonding Motifs

The crystal structure of the phosphoric acid-imidazole adduct is dominated by specific, recurring hydrogen bonding patterns involving the newly formed imidazolium cation and the dihydrogen phosphate anion.

N-H...O Interactions: Following the transfer of a proton from phosphoric acid to one of the nitrogen atoms of the imidazole ring, the resulting imidazolium cation acts as a potent hydrogen bond donor. Strong charge-assisted hydrogen bonds of the N-H...O type are formed between the N-H groups of the imidazolium cation and the oxygen atoms of the dihydrogen phosphate (H₂PO₄⁻) anion. researchgate.netresearchgate.net These bonds are a critical linkage in the supramolecular assembly. In analogous systems, these N-H...O hydrogen bonds can be extremely short, indicating a strong interaction. researchgate.net

O-H...N Interactions: While the primary interaction involves proton transfer to form N-H...O bonds, the potential for O-H...N hydrogen bonds also exists. These would involve a hydrogen atom from a phosphoric acid molecule interacting with the non-protonated nitrogen atom of an imidazole molecule. However, given the significant difference in acidity and basicity, the formation of an imidazolium-phosphate ion pair is the favored state. rsc.org The proton exchange dynamics between phosphate and imidazole species are crucial, and the structure represents a time-averaged snapshot of these interactions. rsc.orgacs.org

O-H...O Interactions: The dihydrogen phosphate anions themselves are interconnected through O-H...O hydrogen bonds. researchgate.net Each H₂PO₄⁻ ion has two hydroxyl groups that can act as hydrogen bond donors and two oxygen atoms that can act as acceptors. This allows for the formation of extended chains or networks of phosphate anions, which are crucial for creating proton conduction pathways. rsc.org In some crystalline phosphates, these O-H...O bonds can be exceptionally short and strong. researchgate.net

The table below summarizes the key hydrogen bonding interactions within the adduct.

| Interaction Type | Donor | Acceptor | Description |

| N-H...O | Imidazolium Cation (N-H) | Dihydrogen Phosphate Anion (O=P or O-H) | Strong, charge-assisted hydrogen bond forming the primary link between the cation and anion. researchgate.netresearchgate.net |

| O-H...O | Dihydrogen Phosphate Anion (O-H) | Dihydrogen Phosphate Anion (O=P or O-H) | Connects phosphate anions into extended networks, creating pathways for proton transport. rsc.orgresearchgate.net |

Role of Hydrogen Bonding in Crystal Packing and Stability

The intricate web of N-H...O and O-H...O hydrogen bonds is the defining factor in the crystal packing of the Phosphoric acid--1H-imidazole (1/1) adduct. These directional interactions guide the self-assembly of the imidazolium cations and dihydrogen phosphate anions into a stable, three-dimensional supramolecular architecture. researchgate.net

The stability of the crystal lattice is derived from the collective strength of these numerous hydrogen bonds. The charge-assisted N-H...O bonds, in particular, provide significant electrostatic stabilization to the structure. The resulting crystal packing creates a well-defined environment where the distances and orientations between potential proton donors and acceptors are fixed, which is a prerequisite for efficient solid-state proton transport. The formation of these robust networks contributes to the material's thermal stability, a critical property for applications in high-temperature fuel cells. semanticscholar.orgsigmaaldrich.com The introduction of imidazole helps to organize the phosphoric acid molecules, reducing the "frustration" in the hydrogen bond network that exists in pure phosphoric acid, where there is an imbalance of proton donors and acceptors. rsc.orgresearchgate.net This organized structure is key to both stability and function.

Proton Transfer Pathways and Mechanisms within the Adduct System

The arrangement of proton donors and acceptors within the hydrogen-bonded network of the phosphoric acid-imidazole adduct facilitates the transport of protons through the solid state. This process is generally understood to occur via two primary mechanisms: the Grotthuss mechanism and the Vehicle mechanism.

Grotthuss Mechanism Contributions to Proton Hopping

The Grotthuss mechanism, or structural diffusion, is considered the predominant pathway for proton conduction in anhydrous or quasi-anhydrous phosphoric acid-based systems. acs.orgsemanticscholar.orgmdpi.combeilstein-journals.org This mechanism does not involve the physical diffusion of a single proton over long distances. Instead, it comprises a series of proton hops between adjacent donor and acceptor sites within the hydrogen bond network.

In the Phosphoric acid--1H-imidazole (1/1) crystal, this process involves:

Proton Hopping: A proton from an imidazolium cation (N-H⁺) can hop to an adjacent dihydrogen phosphate anion. Simultaneously, a proton can hop from one phosphate anion to a neighboring one along the O-H...O hydrogen-bonded chains. mdpi.comresearchgate.net This creates a cascade-like transfer of charge through the crystal lattice.

Studies on related systems have shown that proton jumps can be surprisingly short, on the order of 0.5–0.7 Å. osti.govresearchgate.net The Grotthuss mechanism is highly efficient in materials with dense and well-ordered hydrogen bond networks, such as the one found in this adduct. semanticscholar.org

Vehicle Mechanism Considerations in Proton Transport

The Vehicle mechanism involves protons being transported by a diffusing molecular "vehicle," such as the hydronium ion (H₃O⁺) in aqueous systems. mdpi.com In the context of the solid Phosphoric acid--1H-imidazole (1/1) adduct, the significance of the vehicle mechanism is limited, as the constituent ions are largely fixed in the crystal lattice.

The table below contrasts the two primary proton transport mechanisms in the context of the adduct.

| Mechanism | Description | Relevance to Phosphoric Acid--1H-Imidazole (1/1) |

| Grotthuss Mechanism | Proton transport via hopping along hydrogen-bonded chains, coupled with molecular reorientation. acs.orgbeilstein-journals.org | Primary mechanism. The ordered network of N-H...O and O-H...O bonds provides ideal pathways for proton hopping. semanticscholar.orgmdpi.com |

| Vehicle Mechanism | Protons are carried by diffusing molecules (e.g., H₃PO₄). mdpi.comnih.gov | Limited significance. While large-scale diffusion is unlikely in the solid crystal, localized reorientational dynamics of the phosphate anion can contribute to proton movement. nih.govacs.org |

Dynamic Interplay of Proton Donors and Acceptors

Proton transport in the phosphoric acid-imidazole system is fundamentally governed by the dynamic acid-base chemistry between the components. Phosphoric acid is a strong proton donor, while imidazole is a strong proton acceptor. rsc.orgacs.org

Upon formation of the adduct, a proton is transferred, creating the imidazolium cation (a proton donor) and the dihydrogen phosphate anion (an amphoteric species, capable of both donating and accepting protons). semanticscholar.orgacs.orgmdpi.com This establishes a dynamic equilibrium where the roles of proton donor and acceptor are continuously exchanged throughout the crystal lattice.

The proton conduction pathway relies on this dynamic interplay:

An imidazolium cation can donate its acidic proton to a neighboring dihydrogen phosphate anion.

The newly formed neutral imidazole molecule can then accept a proton from another direction.

The dihydrogen phosphate anion, H₂PO₄⁻, can accept a proton to become H₃PO₄ or donate one of its protons to become HPO₄²⁻ (though the latter is less likely in a 1:1 stoichiometry).

Acid-Base Equilibria and Protonation State Analysis in Condensed Phases

The interaction between phosphoric acid and 1H-imidazole in the condensed phase is fundamentally an acid-base reaction. Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it can donate three protons in successive dissociation steps, each characterized by a distinct acid dissociation constant (pKa). uml.edu Imidazole, with a pKa of its conjugate acid around 7, acts as a Brønsted-Lowry base, accepting a proton.

Given the pKa values, a strong acid-base reaction occurs. 1H- and ³¹P-NMR data, supported by first-principles molecular dynamics simulations, show that imidazole acts as a strong Brønsted base relative to phosphoric acid. rsc.orgresearchgate.netresearchgate.net This leads to a complete proton transfer from a phosphoric acid molecule to the imidazole ring. The result is not a neutral co-crystal but an ionic salt composed of an imidazolium cation and a dihydrogen phosphate (H₂PO₄⁻) anion. researchgate.netresearchgate.net

Computational studies confirm that imidazole possesses a much higher proton affinity (basicity) than phosphoric acid, leading to the formation of very stable imidazolium–dihydrogenphosphate complexes. researchgate.netresearchgate.net This protonation is a key feature of the system, fundamentally influencing its subsequent chemical and physical behavior. The equilibrium lies far towards the formation of the ionic pair.

Table 1: Acid Dissociation Constants of Phosphoric Acid in Aqueous Solution

| Dissociation Step | Equilibrium | pKa |

|---|---|---|

| First | H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ | 2.15 |

| Second | H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ | 7.20 |

| Third | HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ | 12.35 |

Data from Drever (1997), Faure (1998), and Langmuir (1997). uml.edu

Charge Transfer Interactions and Electronic Effects within the Adduct

The formation of the imidazolium-dihydrogenphosphate salt is a direct consequence of charge transfer, specifically the transfer of a proton. This event establishes strong electrostatic interactions within the adduct and significantly alters the electronic landscape of the constituent molecules. Imidazole itself is an amphoteric molecule, capable of acting as both a proton donor and acceptor, a property that allows it to effectively facilitate proton transport. acs.org However, in the presence of a strong acid like H₃PO₄, its role as a base dominates.

The primary electronic effect is the creation of a stable, charge-separated ionic pair. This localization of positive charge on the imidazolium ring and negative charge on the dihydrogen phosphate anion governs the primary intermolecular interactions. researchgate.net The formation of the imidazolium cation enhances the acidity of the remaining N-H proton and alters the electron distribution within the aromatic ring, which can be observed through techniques like NMR spectroscopy. csic.es This charge transfer is critical, as it creates the ionic species that form the building blocks of the supramolecular architecture and provides the charged carriers that participate in processes like proton conduction.

Molecular Packing and Crystal Engineering Principles of Phosphoric Acid--1H-Imidazole (1/1)

The principles of crystal engineering, which focus on the rational design of molecular solids, are essential for understanding the structure of the phosphoric acid--1H-imidazole adduct. The packing of the imidazolium and dihydrogen phosphate ions is not random but is directed by a hierarchy of strong and weak intermolecular interactions.

Identification of Supramolecular Synthons and Building Blocks

The dominant supramolecular synthon in the crystal structure of this adduct is the charge-assisted hydrogen bond between the imidazolium cation and the dihydrogen phosphate anion. Supramolecular synthons are robust, predictable patterns of intermolecular interactions. The interaction between a protonated amine (N-H⁺) and a phosphate or carboxylate anion (O⁻) is a particularly strong and reliable synthon for building crystal structures. researchgate.net

This is analogous to the well-documented carboxylic acid-pyridine and carboxylic acid-imidazole heterosynthons. acs.org In the case of the phosphoric acid-imidazole adduct, the key interaction is N-H⁺···O⁻, where the protonated nitrogen of the imidazolium ring acts as a hydrogen bond donor to an oxygen atom of the dihydrogen phosphate anion. Studies on similar crystalline salts of imidazole derivatives with mineral acids have shown that these interactions often form predictable ring motifs, such as the R²₂(8) synthon, where two imidazolium cations and two phosphate anions are linked by four hydrogen bonds. researchgate.net These strong, directional interactions serve as the primary building blocks that guide the self-assembly of the ions into a stable, three-dimensional crystal lattice.

Computational and Theoretical Chemistry of Phosphoric Acid 1h Imidazole 1/1 Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations offer a microscopic perspective on the static properties of the phosphoric acid--1H-imidazole (1/1) system, revealing insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has been extensively employed to investigate the electronic structure and energetics of systems involving phosphoric acid and imidazole (B134444). The B3LYP functional, often paired with a triple-zeta valence basis set with polarization functions (TZVP), has been a common choice for these calculations. rsc.org

Studies on related systems have shown that DFT calculations are crucial for understanding proton transfer pathways. For instance, in complexes of phosphoric acid with benzimidazole, calculations at the ωB97X-D/6-311G(d,p) level of theory have been used to investigate interaction energies. Quantum mechanics calculations using B3LYP/6-31++G(d,p) have been applied to determine gas-phase proton affinities and interaction energies of phosphoric acid and its derivatives. researchgate.net These studies indicate that proton transfer is more likely to occur between similar molecules or between a molecule and its corresponding ion. researchgate.net

The interaction between phosphoric acid and the "=N–" atom of the imidazole ring is a key area of investigation. Theoretical calculations suggest that the protonation of this nitrogen atom is favorable, especially when multiple phosphoric acid molecules are present. researchgate.net In the 1:1 complex, the energetics favor the formation of a strong hydrogen bond between the phosphoric acid and the imidazole.

| DFT Functional | Basis Set | Application |

|---|---|---|

| B3LYP | TZVP | Studying proton exchange dynamics and mechanisms. rsc.org |

| B3LYP | 6-31++G(d,p) | Calculating gas-phase proton affinities and interaction energies. researchgate.net |

| ωB97X-D | 6-311G(d,p) | Investigating interaction energies in phosphoric acid-benzimidazole complexes. researchgate.net |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, provide a high level of theory for studying the molecular properties and interactions within the phosphoric acid--1H-imidazole (1/1) system. These methods are particularly useful for obtaining accurate geometries and understanding the nature of intermolecular forces.

For protic ionic liquids, which share similarities with the acid-base pairing in the phosphoric acid-imidazole system, ab initio calculations at the HF/6-31++G** level have been used to optimize the geometries of acid-base pairs and their individual components. acs.org Such calculations can elucidate the extent of proton transfer between the acid and the base.

In the context of the phosphoric acid and imidazole mixture, first-principles molecular dynamics simulations have been performed to understand the mechanism of proton transport. rsc.org These simulations, which are a form of ab initio calculation, reveal that the addition of molecules like triazole can significantly increase the structural diffusion of protons. rsc.org This highlights the importance of the local molecular environment in facilitating proton movement.

Theoretical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational models.

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the phosphoric acid--1H-imidazole complex. These theoretical spectra can help in the assignment of experimental infrared (IR) and Raman bands, particularly those associated with the O-H and N-H stretching modes involved in the hydrogen bond.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of theoretical chemistry. For imidazolium-based ionic liquids, ¹H NMR chemical shifts have been calculated using the HF/6-311G+(3df,2p) level of theory. researchgate.net These calculations consider factors such as interionic interactions within clusters of molecules. DFT has also become a popular method for predicting chemical shifts with reasonable accuracy. nih.gov For the phosphoric acid-imidazole system, theoretical predictions of ¹H and ³¹P NMR chemical shifts can provide insights into the local electronic environment of the nuclei and the nature of the hydrogen bonding.

| Spectroscopic Parameter | Theoretical Method | Key Insights |

|---|---|---|

| Vibrational Frequencies | DFT | Assignment of IR and Raman bands, particularly O-H and N-H stretching modes. |

| NMR Chemical Shifts | HF, DFT | Understanding the local electronic environment and hydrogen bonding. researchgate.netnih.gov |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's kinetic stability and chemical reactivity. irjweb.com

A smaller HOMO-LUMO gap generally implies a more reactive molecule, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org In the context of the phosphoric acid--1H-imidazole complex, the HOMO is typically localized on the imidazole ring, which is the electron-donating component, while the LUMO is associated with the phosphoric acid, the electron-accepting component.

The analysis of the molecular orbitals can also provide insights into the sites of electrophilic and nucleophilic attack. For instance, the LUMO lobes of a molecule indicate potential sites for nucleophilic attack. The HOMO-LUMO energy gap can be used to understand charge transfer interactions within the molecule. irjweb.com

| HOMO-LUMO Gap | Kinetic Stability | Chemical Reactivity | Polarizability |

|---|---|---|---|

| Large | High | Low | Less Polarized (Hard Molecule) irjweb.com |

| Small | Low | High | More Polarized (Soft Molecule) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics simulations allow for the study of the time-dependent behavior of the phosphoric acid--1H-imidazole system.

Born-Oppenheimer Molecular Dynamics (BOMD) is a powerful simulation technique where the forces on the nuclei are calculated "on the fly" using quantum mechanics at each time step. gatech.edu This method is particularly well-suited for studying chemical reactions and dynamic processes like proton exchange.

In the phosphoric acid-doped imidazole system, BOMD simulations have been used to investigate the dynamics and mechanisms of proton exchange. rsc.org These simulations have confirmed that fluctuations in the hydrogen-bond chain lengths and the local dielectric environment are crucial for both proton dissociation and transfer. rsc.org Furthermore, BOMD simulations have revealed characteristic reorganizations of the solvent structure, such as helical-rotational motions within the imidazole hydrogen-bond chain, which help to drive the proton away from the phosphoric acid dopant. rsc.org These theoretical results provide a detailed, time-resolved picture of the interplay of molecular motions that govern proton exchange dynamics in this system. rsc.org

Simulation of Molecular Motion and Anion Reorientation within the System

Molecular dynamics (MD) simulations are instrumental in understanding the complex interplay of molecular motions that facilitate proton transport. In systems involving phosphoric acid, the reorientation of the phosphate (B84403) anion is a critical factor influencing proton conductivity.

Key Research Findings:

A study on imidazolium (B1220033) dihydrogen phosphate, a related crystalline material, revealed that the cooperative rotational dynamics of both the imidazolium cation and the dihydrogen phosphate anion are essential for achieving isotropic proton conductivity, even within an anisotropic crystal structure. chemrxiv.org This suggests that in the 1:1 adduct, the librational and rotational motions of the imidazolium moiety likely play a significant role in facilitating the reorientation of the phosphate anion, thereby creating pathways for proton transport.

| Temperature (K) | Reorientation Time (τrot) (ps) |

|---|---|

| 393 | - |

| 423 | - |

| 463 | 26 |

Note: The reorientation times for 393 K and 423 K were noted to be longer than at 463 K, following the expected trend, but specific values were not provided in the source material. rsc.org

Investigation of Solvent Effects on Intermolecular Interactions and Dynamics

The surrounding solvent environment can profoundly influence the intermolecular interactions and dynamics within the Phosphoric acid--1H-imidazole (1/1) system. The polarity and proticity of the solvent can alter hydrogen bond strengths, stabilize charged intermediates, and modify the dynamics of molecular motion.

Key Research Findings:

Computational studies on similar acid-base systems have demonstrated the significant impact of solvents. For instance, in a phosphoric acid-doped imidazole system, a high local-dielectric environment was found to be crucial for stabilizing the positive charge that forms upon proton transfer. This stabilization prevents the proton from immediately returning to its original position, thus favoring proton transport.

Furthermore, investigations into the effect of water on the interaction between phosphoric acid and benzimidazole (a related heterocyclic base) have shown that the interaction energy increases with the addition of water molecules. This indicates that polar, protic solvents can strengthen the hydrogen bonding network. The choice of solvent can even lead to a switch in chemoselectivity by preferentially stabilizing certain reactive sites through hydrogen bonding. nih.gov

In the context of the 1:1 phosphoric acid-imidazole complex, electronic structure calculations including an implicit solvation model have been used to study the formation of ion pairs. These calculations show that proton dissociation from phosphoric acid to form an imidazolium-dihydrogen phosphate ion pair is favored, and this charge separation is stabilized by a high dielectric constant of the surrounding medium. nsf.gov The explicit inclusion of solvent molecules in molecular dynamics simulations would be necessary to fully capture the specific solvent-solute hydrogen bonding and its effect on the dynamics of the system.

| System | Method | Interaction Energy (kcal/mol) |

|---|---|---|

| IMI + 1PA | B3LYP/6-311G**/SMD (ε = 61) | - |

Note: While the study confirms the formation of an ion pair and discusses the energetics of proton transfer, a specific value for the binding energy of the 1:1 complex was not explicitly provided in the referenced text. nsf.gov

Advanced Computational Approaches

Application of Machine Learning in Proton Conduction Modeling

Machine learning (ML) is emerging as a powerful tool to accelerate the discovery and design of novel proton-conducting materials. By training models on large datasets of material properties, ML can predict the performance of new materials, thereby reducing the need for time-consuming and expensive experimental synthesis and characterization.

Key Research Findings:

In the context of proton conductors, ML models are being developed to predict properties such as proton conductivity based on molecular or material descriptors. researchgate.netresearchgate.netkaist.ac.krarxiv.org For instance, ML models have been successfully applied to predict the ionic conductivity of imidazolium-based ionic liquids and the proton conductivity of metal-organic frameworks (MOFs). researchgate.netkaist.ac.krarxiv.org These models typically use a variety of features, such as geometric parameters, electronic properties, and descriptors of the porous structure, to make their predictions.

For systems involving phosphoric acid and imidazole, a key application of ML is the development of neural network potentials (NNPs). These potentials are trained on high-accuracy quantum mechanical calculations and can then be used to run large-scale and long-time molecular dynamics simulations with an accuracy comparable to the underlying quantum mechanical method but at a fraction of the computational cost. This approach has been used to study proton transport in pure phosphoric acid, revealing insights into the role of nuclear quantum effects.

While a specific ML model for predicting the proton conductivity of the "Phosphoric acid--1H-imidazole (1/1)" compound has not been detailed in the available literature, the existing research on related systems demonstrates the significant potential of this approach. The development of a comprehensive database of proton-conducting acid-base complexes would be a crucial first step towards creating such a predictive model.

Energy Decomposition Analysis for Interaction Energetics

To gain a deeper understanding of the nature of the interaction between phosphoric acid and 1H-imidazole, energy decomposition analysis (EDA) is a valuable computational technique. EDA methods, such as Symmetry-Adapted Perturbation Theory (SAPT), partition the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion.

Key Research Findings:

SAPT and other EDA methods are widely used to characterize non-covalent interactions, including the strong hydrogen bonds present in the Phosphoric acid--1H-imidazole (1/1) complex. vu.nlresearchgate.netnih.govfigshare.commolpro.net These analyses can reveal the dominant forces responsible for the stability of the adduct. For example, in hydrogen-bonded systems, the electrostatic component is typically the most significant attractive term, but induction and dispersion can also make substantial contributions.

Research on Proton Conduction and Ionic Transport in Phosphoric Acid 1h Imidazole Based Materials

Fundamental Principles of Anhydrous Proton Conduction in Imidazole-Phosphate Systems

Anhydrous proton conduction in materials composed of phosphoric acid and imidazole (B134444) is a subject of significant scientific interest, primarily for their potential application as electrolytes in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). nih.gov The fundamental principle of proton conduction in these systems under anhydrous (water-free) conditions is the Grotthuss mechanism, a process of structural diffusion. 20.210.105 This mechanism involves the transfer of protons through a hydrogen-bonded network, where the reorientation of molecules regenerates the hydrogen bonds, allowing for continuous proton transport. acs.org

The proton conduction pathway is not solely dependent on the chemical properties of the individual components but also on the structure of the hydrogen-bond network they form. researchgate.net Theoretical studies have indicated that for efficient proton exchange to occur, specific conditions are necessary. These include the presence of excess protons and a dynamic local environment that allows for the stabilization of charge and prevents the immediate return of the proton to its original molecule. rsc.org The reorganization of the imidazole hydrogen-bond chain, sometimes described as a helical-rotational motion, is thought to play a key role in driving the proton away from the phosphoric acid dopant. rsc.org

Strategies for Enhancing Proton Conductivity in Adduct-Derived Materials

Impact of Molecular Dynamics and Reorientation of Anions on Proton Mobility

The mobility of protons in imidazole-phosphate systems is intrinsically linked to the dynamic motions of the constituent molecules and ions. The reorientation of imidazole molecules is a critical step in the Grotthuss-type proton conduction mechanism, as it is necessary to regenerate the hydrogen-bond network for subsequent proton hopping events. acs.org Solid-state nuclear magnetic resonance (NMR) studies on imidazole-doped nanocrystalline cellulose (B213188) have shown that the reorientation of imidazole rings and the exchange of protons are thermally activated processes. acs.org A lower activation energy for these motions correlates with improved proton conductivity at lower temperatures. acs.org

Furthermore, first-principles molecular dynamics simulations have highlighted that the local dynamics within the material have a strong effect on the energetics of proton transfer. researchgate.net The flexibility of the hydrogen-bond network, influenced by the vibrational and rotational motions of both imidazole and phosphate (B84403) species, dictates the ease with which protons can be transferred from one site to another.

Role of Intermolecular Interactions and Hydrogen Bond Recombination in Proton Transport

The nature and strength of intermolecular interactions, particularly hydrogen bonds, are paramount in defining the proton transport pathways. The formation of a well-ordered and continuous hydrogen-bond network is essential for efficient long-range proton conduction. researchgate.net In systems containing phosphoric acid and imidazole, hydrogen bonds exist between protonated and unprotonated imidazole units, as well as between imidazole and phosphate species. researchgate.net

Effects of Acid Doping Level and Concentration on Proton Mobility in Related Systems

The concentration of phosphoric acid, often referred to as the acid doping level, is a critical parameter that significantly influences the proton conductivity of imidazole-based systems. researchgate.net Generally, a higher acid doping level leads to increased proton conductivity. researchgate.netresearchgate.net This is attributed to several factors. Firstly, a higher concentration of phosphoric acid provides a greater number of charge carriers (protons). Secondly, when the acid doping level is sufficiently high, "free" or unbonded phosphoric acid molecules can form an extensive and interconnected hydrogen-bond network, which serves as an efficient pathway for proton transport. researchgate.net

Research on phosphoric acid-doped polybenzimidazole (PBI) membranes, which share similarities with the imidazole-phosphate system, has shown that proton conductivity increases dramatically when the doping level exceeds a certain threshold. researchgate.net For instance, a significant increase in conductivity was observed when the molar ratio of phosphoric acid to the PBI repeat unit surpassed 5. researchgate.net This suggests that a critical concentration of "free" acid is necessary to establish a percolating network for efficient proton conduction.

The concentration of the phosphoric acid solution used for doping also plays a role. Studies have indicated that using a more concentrated phosphoric acid solution for doping can lead to higher proton conductivity in the resulting membrane. researchgate.net This is likely due to a higher final acid content within the material. The relationship between acid doping level, the state of the acid within the host matrix (bonded vs. free), and the resulting proton conductivity is a key area of investigation for optimizing these materials for fuel cell applications.

Proton Migration and Transport Phenomena in Composite and Polymer-Based Systems

Incorporating the phosphoric acid-imidazole system into composite and polymer matrices is a common strategy to create mechanically stable and processable proton-conducting membranes for fuel cells. researchgate.netresearchgate.net The principles of proton migration in these more complex systems build upon the fundamental interactions observed in the simple adduct.

In polymer-based systems, such as those using polyimide (PI) or polybenzimidazole (PBI) as the host, the polymer matrix provides structural integrity. 20.210.105researchgate.net The phosphoric acid and imidazole components create the proton-conducting pathways within this matrix. The proton conductivity of such composite membranes is dependent on the temperature, the content of phosphoric acid, and the amount of imidazole. researchgate.net The addition of imidazole to PI/H3PO4 blends has been shown to significantly increase proton conductivity. researchgate.net

The mechanism of proton transport in these composites is generally understood to be a hopping mechanism, often following the Grotthuss model, through the hydrogen-bond network formed by the phosphoric acid and imidazole. researchgate.netnih.gov The presence of nitrogen-containing heterocyclic groups, like imidazole, provides sites for proton hopping, which can reduce the activation energy for proton transport. nih.gov

The morphology and nanostructure of the composite material also play a crucial role. Creating porous structures within the polymer matrix can allow for higher acid uptake, leading to enhanced proton conductivity. 20.210.105 For example, introducing mesopores into a polyimide structure and subsequently loading it with imidazole has been shown to result in high anhydrous proton conductivity over a wide temperature range. acs.org Similarly, incorporating imidazole into aluminophosphate or silicoaluminophosphate molecular sieves has been explored to create novel proton-conducting composites. nih.gov The confinement of the imidazole and phosphoric acid within the pores of these materials can influence their molecular dynamics and, consequently, their proton transport properties.

Emerging Research Areas and Potential Applications of Phosphoric Acid 1h Imidazole 1/1 Systems

Catalytic Applications and Reaction Accelerators in Polymer Chemistry

The combination of phosphoric acid and imidazole (B134444) creates a potent acid-base system that can function as an effective catalyst or accelerator in various polymerization reactions. While not always used as a pre-formed 1:1 salt, the in-situ interaction between these two components provides a versatile catalytic platform.

One significant area of application is in the curing of epoxy resins. Imidazole-phosphate salts have been demonstrated to be effective latent accelerators for dicyandiamide-cured epoxy compositions. google.com In this context, the imidazole component acts as the primary catalytic species, while the formation of a salt with phosphoric acid provides latency, meaning the catalytic activity is triggered at elevated temperatures. This allows for stable, one-component epoxy formulations with a long shelf life at room temperature that cure rapidly upon heating. google.com The salt can be formed by reacting imidazole and phosphoric acid, typically in a near 1:1 molar ratio, in a solvent like methanol (B129727) or water. google.com

Furthermore, polymers containing imidazole groups, such as polyvinylimidazole (PVI), have shown significant catalytic potential in dephosphorylation reactions, which are crucial in various biological and environmental processes. scielo.brresearchgate.net These polymeric catalysts can enhance reaction rates by up to 10⁷-fold. scielo.brresearchgate.net The mechanism proposed involves the imidazole groups acting as nucleophilic catalysts. In reactions with phosphate (B84403) diesters, a bifunctional mechanism is suggested, where a neutral imidazole group performs a nucleophilic attack on the phosphorus atom, while a neighboring protonated imidazole (imidazolium) acts as a general acid to assist the leaving group. scielo.brresearchgate.net This dual functionality mimics the active sites of some natural enzymes. researchgate.net The use of polymer backbones also introduces hydrophobic domains that can help concentrate the reactants, further enhancing catalytic efficiency. scielo.br

The synergy between imidazole and phosphate moieties is also being explored in the synthesis of other polymers. For example, polymers containing both imidazole and phosphate groups are being investigated for their unique acid-base properties and their ability to interact with biomolecules like oligonucleotides. helsinki.fi

Advanced Materials for Anhydrous Proton Conduction

One of the most promising applications for phosphoric acid-imidazole systems is in the development of advanced materials for anhydrous proton conduction, particularly for high-temperature proton exchange membrane fuel cells (HT-PEMFCs). These fuel cells operate at temperatures above 100°C, offering advantages like improved reaction kinetics and higher tolerance to fuel impurities, but they cannot use water for proton transport.